(Z)-2-cyclopropyl-N'-hydroxy-2-(1H-pyrrol-1-yl)acetimidamide
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Overview
Description
(Z)-2-cyclopropyl-N’-hydroxy-2-(1H-pyrrol-1-yl)acetimidamide is a synthetic organic compound that features a cyclopropyl group, a hydroxy group, and a pyrrole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-2-cyclopropyl-N’-hydroxy-2-(1H-pyrrol-1-yl)acetimidamide typically involves the condensation of cyclopropylamine with a suitable pyrrole derivative under controlled conditions. The reaction is often carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the formation of the imidamide linkage. The reaction mixture is usually heated to promote the condensation reaction, and the product is purified using standard techniques such as recrystallization or chromatography .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
(Z)-2-cyclopropyl-N’-hydroxy-2-(1H-pyrrol-1-yl)acetimidamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl compound.
Reduction: The imidamide linkage can be reduced to form an amine.
Substitution: The pyrrole ring can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic reagents like bromine (Br2) or nitric acid (HNO3) are used for substitution reactions.
Major Products Formed
Oxidation: Formation of a ketone or aldehyde.
Reduction: Formation of a primary or secondary amine.
Substitution: Formation of halogenated or nitrated derivatives of the pyrrole ring.
Scientific Research Applications
(Z)-2-cyclopropyl-N’-hydroxy-2-(1H-pyrrol-1-yl)acetimidamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including antimicrobial and anticancer activities.
Industry: Utilized in the development of novel materials and chemical processes.
Mechanism of Action
The mechanism of action of (Z)-2-cyclopropyl-N’-hydroxy-2-(1H-pyrrol-1-yl)acetimidamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to changes in cellular pathways and biological processes, contributing to its observed effects .
Comparison with Similar Compounds
Similar Compounds
- 2-[2-formyl-5-(methoxymethyl)-1H-pyrrol-1-yl]acetic acid
- 4-[2-formyl-5-(methoxymethyl)-1H-pyrrol-1-yl]butanoic acid
- 4-[2-formyl-5-(hydroxymethyl)-1H-pyrrol-1-yl]butanoic acid
Uniqueness
(Z)-2-cyclopropyl-N’-hydroxy-2-(1H-pyrrol-1-yl)acetimidamide is unique due to its combination of a cyclopropyl group and a hydroxy group attached to the imidamide linkage. This structural feature distinguishes it from other pyrrole derivatives and contributes to its distinct chemical and biological properties .
Properties
Molecular Formula |
C9H13N3O |
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Molecular Weight |
179.22 g/mol |
IUPAC Name |
2-cyclopropyl-N'-hydroxy-2-pyrrol-1-ylethanimidamide |
InChI |
InChI=1S/C9H13N3O/c10-9(11-13)8(7-3-4-7)12-5-1-2-6-12/h1-2,5-8,13H,3-4H2,(H2,10,11) |
InChI Key |
DMCYZTBUNSZJJZ-UHFFFAOYSA-N |
Isomeric SMILES |
C1CC1C(/C(=N/O)/N)N2C=CC=C2 |
Canonical SMILES |
C1CC1C(C(=NO)N)N2C=CC=C2 |
Origin of Product |
United States |
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